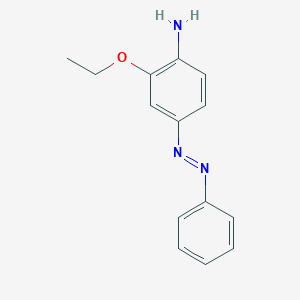

3-Ethoxy-4-aminoazobenzene

Vue d'ensemble

Description

3-Ethoxy-4-aminoazobenzene: is an organic compound belonging to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is known for its vibrant color and is commonly used as a dye. The molecular formula of this compound is C14H15N3O, and it has a molecular weight of 241.29 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-4-aminoazobenzene typically involves the azo coupling reaction, which is a classical method for preparing azo compounds. This reaction involves the coupling of a diazonium salt with an activated aromatic compound. The general steps are as follows:

Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

Coupling Reaction: The diazonium salt is then reacted with 3-ethoxyaniline under basic conditions to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Ethoxy-4-aminoazobenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form azoxy derivatives.

Reduction: Reduction of the azo group (N=N) can lead to the formation of corresponding amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are commonly used.

Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products:

Oxidation: Azoxy derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Applications in Dye Production

Dye Industry:

- Textiles: 3-Ethoxy-4-aminoazobenzene is primarily utilized as a dye intermediate in the textile industry. It is known for producing vibrant colors and has been used in the formulation of various dyes that are resistant to light and washing.

- Cosmetics: The compound is also present in cosmetic formulations, notably in hair dyes and pigments. Its stability and colorfastness make it a preferred choice for long-lasting cosmetic products.

Biomedical Research Applications

Anticancer Research:

Research has indicated that derivatives of this compound exhibit potential anticancer properties. For instance, studies have shown that certain azo compounds can inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The structural modifications of azobenzenes can lead to enhanced biological activity against tumor cells .

Mutagenicity Studies:

The compound has been investigated for its mutagenic potential. In animal studies, exposure to this compound has been linked to carcinogenic effects, necessitating further research into its safety profile . Understanding its mutagenic properties is crucial for evaluating risks associated with its use in consumer products.

Case Studies and Findings

-

Inhibition Studies on Human Carbonic Anhydrases:

A study explored the synthesis of novel benzenesulfonamide derivatives incorporating this compound. These derivatives showed promising inhibition against human carbonic anhydrases (hCAs), which are important targets in cancer therapy. The research highlighted the potential for designing effective inhibitors based on this compound . -

Photocontrol Mechanisms:

Another significant application involves the use of azobenzene derivatives in controlling biological processes through light activation. Research demonstrated that this compound could be utilized to regulate protein interactions via light-induced conformational changes, showcasing its utility in biochemistry .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Dye Production | Used as an intermediate for textile and cosmetic dyes | Produces vibrant, stable colors; widely used in industry |

| Anticancer Research | Potential anticancer properties via structural derivatives | Inhibits cancer cell lines; induces apoptosis |

| Mutagenicity Studies | Investigated for carcinogenic effects in animal models | Linked to mutagenic activation; requires further safety studies |

| Photocontrol Mechanisms | Regulates biological processes through light activation | Effective in controlling protein interactions |

Mécanisme D'action

The mechanism of action of 3-Ethoxy-4-aminoazobenzene involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis forms. This photoisomerization process is reversible and can be controlled by the wavelength of light used. The molecular targets and pathways involved include interactions with biomacromolecules, such as proteins and nucleic acids, leading to changes in their structure and function .

Comparaison Avec Des Composés Similaires

- 4-Aminoazobenzene

- 3-Methoxy-4-aminoazobenzene

- N,N-Dimethyl-4-aminoazobenzene

- N,N-Diethyl-4-aminoazobenzene

Comparison: 3-Ethoxy-4-aminoazobenzene is unique due to the presence of the ethoxy group, which influences its chemical reactivity and physical properties. Compared to 4-Aminoazobenzene, the ethoxy group provides increased solubility in organic solvents and alters the compound’s electronic properties. This makes this compound more suitable for specific applications, such as in dyeing processes and as a molecular probe in research .

Activité Biologique

3-Ethoxy-4-aminoazobenzene is a compound of significant interest due to its biological activity, particularly in the context of carcinogenicity and its effects on various biological systems. This article provides a detailed overview of the biological properties, mechanisms of action, and relevant case studies surrounding this compound.

Chemical Structure and Properties

This compound, also known as an azo dye, is characterized by its azo group (-N=N-) linking two aromatic rings. The presence of the ethoxy group enhances its solubility and may influence its biological interactions.

Carcinogenic Potential

Research indicates that this compound exhibits potential carcinogenic effects. A study involving male Donryu rats and B6C3F1 mice demonstrated that dietary exposure to related azo compounds can lead to tumor formation, suggesting that this compound may share similar properties .

Table 1: Summary of Carcinogenic Studies

| Study Type | Organism | Exposure Method | Concentration | Observed Effects |

|---|---|---|---|---|

| Dietary Study | Donryu Rats | Diet | 0.06% - 0.09% | Tumor formation in liver |

| Dietary Study | B6C3F1 Mice | Diet | 0.06% - 0.09% | Increased incidence of neoplasms |

The biological activity of this compound is primarily attributed to its ability to undergo metabolic activation. The azo bond can be cleaved by reductive enzymes in the liver, leading to the formation of reactive metabolites that can interact with cellular macromolecules, including DNA. This interaction can result in mutagenic changes and ultimately contribute to carcinogenesis .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its biological effects. The compound's absorption, distribution, metabolism, and excretion (ADME) profiles suggest that it is readily absorbed through the gastrointestinal tract, with potential accumulation in liver tissues where metabolic activation occurs .

Table 2: ADME Characteristics

| Parameter | Description |

|---|---|

| Absorption | High absorption via gastrointestinal tract |

| Distribution | Predominantly accumulates in liver |

| Metabolism | Metabolized by hepatic enzymes |

| Excretion | Primarily excreted via urine |

Cytotoxicity Studies

In vitro studies have shown that this compound can exhibit cytotoxic effects on various cell lines. For instance, exposure to this compound has resulted in increased cell death rates in human liver carcinoma cells (HepG2), indicating its potential as a cytotoxic agent.

Case Studies

Several case studies have explored the effects of azo compounds similar to this compound:

- Case Study on Hepatotoxicity : A study reported that chronic exposure to azo dyes led to significant liver damage in animal models, correlating with increased levels of liver enzymes and histopathological changes .

- Genotoxicity Assessment : Another investigation assessed the genotoxic potential of related compounds using the Ames test, revealing mutagenic properties that could be linked to their structural characteristics .

Propriétés

IUPAC Name |

2-ethoxy-4-phenyldiazenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c1-2-18-14-10-12(8-9-13(14)15)17-16-11-6-4-3-5-7-11/h3-10H,2,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLWJDTWUBQSMOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)N=NC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601038969 | |

| Record name | Benzenamine, 2-ethoxy-4-(2-phenyldiazenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601038969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126335-27-1 | |

| Record name | Benzenamine, 2-ethoxy-4-(phenylazo)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126335271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2-ethoxy-4-(2-phenyldiazenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601038969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.